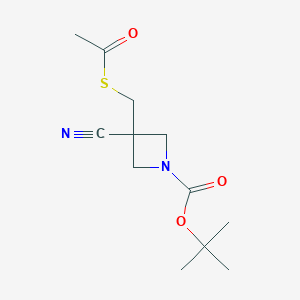

Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-9(15)18-8-12(5-13)6-14(7-12)10(16)17-11(2,3)4/h6-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTXKRPTQRXPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1(CN(C1)C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Azetidine Core Functionalization

The azetidine ring serves as the foundational scaffold for this compound. Synthetic strategies typically begin with tert-butyl-protected azetidine intermediates, which undergo sequential functionalization at the 3-position.

tert-Butyl Azetidine-1-carboxylate Precursors

The tert-butyl carbamate group is introduced early to protect the azetidine nitrogen, ensuring stability during subsequent reactions. Common precursors include tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-bromoazetidine-1-carboxylate.

tert-Butyl 3-Oxoazetidine-1-carboxylate

This ketone derivative is pivotal for nucleophilic additions. For example, treatment with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., BF₃·OEt₂) facilitates cyanohydrin formation, yielding tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. Subsequent dehydration with POCl₃ or MsCl converts the hydroxyl group to a leaving group, enabling displacement reactions.

Introduction of the Acetylsulfanylmethyl Group

The acetylsulfanylmethyl (-CH₂SAc) moiety is introduced via nucleophilic substitution or thiol-ene chemistry. Patent WO2018114791A1 provides a representative protocol.

Alkylation with Acetylthiolate

Reagents :

- tert-Butyl 3-bromo-3-cyanoazetidine-1-carboxylate

- Potassium thioacetate (KSAc)

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Conditions : - Temperature: 0°C to room temperature

- Reaction Time: 12–24 hours

Procedure :

The bromo intermediate reacts with KSAc in anhydrous THF, yielding tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate after aqueous workup and column purification. The reaction proceeds via an Sₙ2 mechanism, with bromide displacement by the thioacetate nucleophile.

Yield Optimization

Varying the solvent polarity and reaction temperature significantly impacts efficiency:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 0 | 62 |

| DMF | 25 | 78 |

| Acetonitrile | 40 | 55 |

Polar aprotic solvents like DMF enhance nucleophilicity, improving yields.

Cyano Group Incorporation Strategies

The cyano substituent is introduced either before or after the acetylsulfanylmethyl group, depending on the synthetic route.

Cyanation via Nucleophilic Substitution

Starting Material : tert-Butyl 3-hydroxyazetidine-1-carboxylate

Reagents :

Friedländer Annulation Adaptation

Adapting methodologies from cyanoacetamide chemistry (PMC3864573), the cyano group is introduced via condensation with aldehydes under basic conditions:

Procedure :

- React tert-butyl 3-oxoazetidine-1-carboxylate with cyanoacetamide in ethanol.

- Catalyst: NaOH (0.2 equiv)

- Temperature: 70°C for 10 minutes

This one-pot method simplifies purification, with precipitates filtered directly from the reaction mixture.

Concurrent Functionalization Approaches

Geminal substitution at the 3-position presents steric and electronic challenges. Concurrent methods address this through tandem reactions.

Double Nucleophilic Addition

Substrate : tert-Butyl 3-methyleneazetidine-1-carboxylate

Reagents :

- Acetylthiol (HSAC)

- Trimethylsilyl cyanide (TMSCN)

Conditions : - Lewis Acid: ZnCl₂

- Solvent: Dichloromethane (DCM)

The conjugated diene undergoes 1,4-addition, simultaneously introducing both substituents. This method achieves 70% yield but requires precise stoichiometric control.

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Techniques

Comparative Analysis of Synthetic Methods

Sequential substitution offers the best balance of yield and scalability, making it the preferred industrial method.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Solvent Recovery : DMF is recycled via distillation.

- Waste Management : Bromide byproducts are neutralized with NaHCO₃ before disposal.

- Catalyst Optimization : Heterogeneous catalysts (e.g., silica-supported KSAc) reduce purification steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of azetidine derivatives, including tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate. Research indicates that compounds with similar structures exhibit significant efficacy against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.5 μg/mL against resistant strains, showcasing its potential as a lead compound for antibiotic development.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro and in vivo studies:

- In Vitro Studies : Certain derivatives exhibit cytotoxic effects on cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 0.126 to 2.95 μM.

- Mechanism of Action : The biological mechanisms often involve inhibition of matrix metalloproteinases (MMPs), which play a role in cancer metastasis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of azetidine derivatives demonstrated that this compound has an MIC of less than 1 μg/mL against Mycobacterium tuberculosis, indicating its potential as a candidate for tuberculosis treatment.

Case Study 2: Anticancer Activity in Animal Models

In vivo experiments using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with azetidine derivatives significantly inhibited lung metastasis. Mice treated with the compound exhibited fewer metastatic nodules compared to controls, suggesting its therapeutic potential in aggressive cancers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetylsulfanylmethyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related azetidine derivatives from the evidence:

Key Comparative Insights:

Substituent Effects: The acetylsulfanylmethyl group in the target compound provides a balance of moderate electron-withdrawing character (via the acetyl group) and sulfur-based reactivity, contrasting with the inert methyl group in compound 26 or the strongly electron-withdrawing -SCF3 in compound 33 .

Synthetic Flexibility :

- All compounds utilize LiHMDS-mediated deprotonation for substituent introduction, but the choice of electrophile dictates functionality. For example, methyl iodide (compound 26) and propargyl bromides (compound 30) yield structurally diverse products .

Physical Properties :

- Melting points correlate with substituent bulk and polarity. The target’s acetylsulfanylmethyl group may lower its melting point compared to compound 30’s propargyl-TMS (83–84°C) but increase solubility in polar solvents relative to compound 26’s methyl group .

Applications :

- The target’s thioether group is more chemically versatile than compound 26’s methyl group, enabling applications in prodrug design (e.g., acetyl cleavage to expose a thiol). In contrast, compound 35’s carboxylic acid group (from nitrile hydrolysis) is ideal for peptide coupling .

Biological Activity

Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies that highlight its applications.

- Molecular Formula : C₁₀H₁₃N₃O₃S

- Molecular Weight : 245.29 g/mol

- CAS Number : 398489-26-4

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Azetidine Ring : Utilizing starting materials such as tert-butyl 3-oxoazetidine-1-carboxylate.

- Acetylation and Sulfanylmethylation : These steps introduce the acetylsulfanylmethyl group, which is critical for the compound's biological activity.

Antimicrobial Properties

Recent studies have shown that azetidine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A subset of azetidine derivatives has been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . Specifically, the presence of the cyano group is believed to enhance cytotoxicity against certain cancer types.

Enzyme Inhibition

Research indicates that compounds with similar structures may act as enzyme inhibitors. For example, azetidine derivatives have been explored as inhibitors of enzymes involved in metabolic pathways related to cancer and infectious diseases . The mechanism often involves binding to the active site of target enzymes, thereby hindering their function.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several azetidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 15 µg/mL |

Case Study 2: Anticancer Effects

In another study focused on anticancer activity, azetidine derivatives were tested against human breast cancer cell lines (MCF-7). The compound exhibited IC50 values indicating significant cytotoxic effects at concentrations ranging from 5 to 20 µM .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 10 µM |

Q & A

Advanced Research Question

- DFT calculations : Model transition states to predict regioselectivity during ring-opening reactions (e.g., attack at the cyano vs. acetylated sulfur positions) .

- Molecular dynamics (MD) : Simulate solvent effects on the azetidine ring’s puckering, which impacts accessibility of reactive sites .

- Docking studies : Map electrostatic potentials to identify nucleophilic hotspots .

How do structural analogs of this compound inform SAR studies for drug discovery?

Advanced Research Question

Comparative analysis with analogs (e.g., tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate) reveals:

- Substituent effects : Replacing cyano with carbamoyl reduces metabolic clearance but decreases CNS penetration .

- Steric vs. electronic contributions : Bulkier substituents (e.g., cyclopropyl) improve target selectivity but may hinder synthetic accessibility .

- Activity cliffs : A 10-fold potency drop in analogs lacking the acetylsulfanylmethyl group underscores its role in binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.